4-(3-Bromophenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(3-Bromophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms The presence of a bromophenyl group at the fourth position of the oxazolidinone ring imparts unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenyl isocyanate with an appropriate amino alcohol. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired oxazolidinone product.
Another approach involves the cyclization of 3-bromophenyl carbamate with an appropriate diol under acidic conditions. This method provides an alternative route to the oxazolidinone ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazolidinone ring can be oxidized to form corresponding oxazolidinediones.
Reduction Reactions: The compound can undergo reduction reactions to yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl oxazolidinones.
Oxidation Reactions: Products include oxazolidinediones.
Reduction Reactions: Products include amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
4-(3-Bromophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antibacterial and antifungal agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. The oxazolidinone ring can also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-oxazolidin-2-one: Lacks the bromine atom, resulting in different chemical and biological properties.
4-(4-Bromophenyl)-1,3-oxazolidin-2-one: The bromine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and interactions.
3-(3-Bromophenyl)-1,3-oxazolidin-2-one: The bromophenyl group is attached to a different position on the oxazolidinone ring, leading to variations in its properties.
Uniqueness
4-(3-Bromophenyl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFLXPIEAZSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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